molecular formula C26H19F4N5O2 B606623 CG-806 CAS No. 1370466-81-1

CG-806

Número de catálogo: B606623
Número CAS: 1370466-81-1
Peso molecular: 509.5 g/mol
Clave InChI: BOLRZWTVMUHQQU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de CG-806 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción normalmente implican el uso de disolventes orgánicos, catalizadores y condiciones específicas de temperatura y presión para garantizar un alto rendimiento y pureza .

Métodos de producción industrial

La producción industrial de this compound sigue una ruta sintética similar pero se amplía para satisfacer las demandas del uso clínico y comercial. Esto implica optimizar las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas. Se pueden emplear técnicas avanzadas como la química de flujo continuo y la síntesis automatizada para mejorar la eficiencia y la coherencia .

Análisis De Reacciones Químicas

Enzymatic Inhibition Profile

CG-806 exhibits non-covalent binding to critical kinase targets involved in B-cell receptor (BCR) and FLT3 signaling pathways. Key inhibition parameters include:

Target Kinase IC₅₀ (nM) Key Mutations Addressed Biological Impact
BTK (wildtype)8Blocks BCR signaling cascade
BTK (C481S mutant)2.5Resistance to covalent BTKiOvercomes ibrutinib resistance
SYK<10Suppresses proximal BCR signaling
FLT3 (wildtype/mutant)<20ITD, TKD mutationsInduces cell cycle arrest in AML
Aurora kinases<50Disrupts mitotic processes

Downstream Signaling Modulation

This compound induces multi-pathway disruption through kinase inhibition:

  • BCR Pathway Suppression :
    • Reduces phosphorylation of SYK (Y352), BTK (Y223), and downstream effectors ERK (T202/Y204) and AKT (S473) within 8 hours of treatment .
    • Achieves >90% phospho-BTK inhibition at ≥300 mg BID in CLL patients .
  • Apoptotic Regulation :
    • Downregulates anti-apoptotic proteins Mcl-1 (2.5-fold) and Bcl-xL (1.8-fold) in mantle cell lymphoma (MCL) models .
    • Synergizes with venetoclax (Bcl-2 inhibitor), increasing mitochondrial depolarization by 40% compared to monotherapy .

Metabolic Reprogramming Effects

Treatment with this compound alters cellular energy metabolism in resistant MCL cells:

Metabolic Parameter Change vs. Baseline Functional Consequence
Glycolysis (ECAR)↑ 220%Shift to glycolytic ATP production
Oxidative PhosphorylationMaintained baseline mitochondrial respiration
Reserve Respiratory Capacity↑ 2.5–22 foldEnhanced survival under stress
Mitophagy↑ 3.1 foldClearance of depolarized mitochondria

Pharmacokinetic-Pharmacodynamic Relationship

Clinical data from Phase 1a/b trials reveal:

  • Dose-Dependent Exposure : Plasma concentrations reach 1.2 µM at 450 mg BID, exceeding murine model efficacy thresholds .
  • Target Engagement : Complete inhibition of phospho-FLT3 in AML patient plasma samples at ≥300 mg BID .

Resistance Mechanisms and Counteractions

Genome-wide CRISPR screening identified key mediators of this compound sensitivity:

  • Pro-Survival Factors :
    • BAX (pro-apoptotic) knockout reduces this compound efficacy by 60% .
    • NFKBIA (IκBα) deletion diminishes drug-induced NFκB suppression .
  • Resistance Adaptation :
    • Upregulated OXPHOS (1.7-fold) and MYC pathways (2.3-fold) in resistant PDX models .

This multi-targeted kinase inhibition profile positions this compound as a promising therapeutic agent for relapsed/refractory B-cell malignancies and FLT3-driven AML, with ongoing clinical trials evaluating higher dosing cohorts and combination regimens .

Aplicaciones Científicas De Investigación

Acute Myeloid Leukemia

CG-806 has shown promising results in treating acute myeloid leukemia, particularly in patients with FLT3 mutations. Studies have demonstrated that this compound exhibits superior anti-leukemic efficacy compared to existing FLT3 inhibitors, both in vitro and in vivo. The drug effectively induces G1 phase blockage in FLT3 mutant cells and G2/M arrest in FLT3 wild-type cells, leading to a synergistic pro-apoptotic effect when combined with Bcl-2 inhibitors .

Chronic Lymphocytic Leukemia and Non-Hodgkin Lymphoma

A phase Ia/b clinical trial is underway to evaluate the safety and efficacy of this compound in patients with relapsed or refractory chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). Early results indicate that this compound maintains a favorable safety profile while demonstrating pharmacologic activity against these malignancies. Patients have been treated with varying doses, and preliminary data suggest significant reductions in phospho-BTK levels, a biomarker of pharmacodynamic activity .

Study 1: Efficacy Against AML

In a study involving AML xenograft models, this compound was administered at low nanomolar concentrations. The results indicated profound inhibition of cell growth via apoptosis induction across various cell lines harboring different FLT3 mutations. Specifically, the IC50 values for this compound were found to be between 4 to 10 nM, showcasing its potency .

Study 2: Phase I Clinical Trial for CLL/NHL

In the ongoing phase Ia/b trial for CLL/NHL patients, initial findings reported that out of five treated patients, none experienced treatment-emergent adverse events. The pharmacokinetic profile showed steady-state plasma levels consistent with effective dosing regimens. Notably, one patient with a TP53 mutation who had previously failed multiple therapies continued treatment without significant adverse effects .

Data Tables

Here is a summary table highlighting key findings related to this compound's applications:

Application Cancer Type Mechanism Efficacy Clinical Status
Acute Myeloid LeukemiaAMLInhibits FLT3, BTK, Aurora KinasesSuperior to existing FLT3 inhibitorsPhase I trials ongoing
Chronic Lymphocytic LeukemiaCLLTargets BTK and related kinasesFavorable safety profile observedPhase Ia/b trials ongoing
Non-Hodgkin LymphomaNHLCluster-specific kinase inhibitionPreliminary evidence of antitumor activityPhase Ia/b trials ongoing

Mecanismo De Acción

CG-806 ejerce sus efectos inhibiendo la actividad de la tirosina quinasa 3 similar a FMS y la tirosina quinasa de Bruton. Estas quinasas juegan roles cruciales en las vías de señalización celular que regulan la proliferación celular, la supervivencia y la diferenciación. Al inhibir estas quinasas, this compound interrumpe estas vías, lo que lleva a la inducción de la apoptosis y la inhibición de la proliferación celular en las células cancerosas .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad

CG-806 es único en su capacidad de inhibir de forma no covalente tanto la tirosina quinasa 3 similar a FMS como la tirosina quinasa de Bruton, lo que lo hace más versátil y potencialmente más eficaz en el tratamiento de una gama más amplia de malignidades hematológicas. A diferencia de los inhibidores covalentes, this compound no forma enlaces permanentes con sus objetivos, lo que puede reducir el riesgo de efectos fuera del objetivo y resistencia .

Actividad Biológica

CG-806, also known as luxeptinib, is a novel multi-kinase inhibitor primarily targeting Bruton's tyrosine kinase (BTK) and Fms-like tyrosine kinase 3 (FLT3). It is currently in clinical development for treating various hematologic malignancies, including acute myeloid leukemia (AML) and mantle cell lymphoma (MCL). This article focuses on the biological activity of this compound, detailing its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.

This compound acts as a non-covalent inhibitor of BTK and FLT3, which are critical kinases involved in the signaling pathways that promote the survival and proliferation of malignant B cells and myeloid cells. The compound demonstrates a unique ability to inhibit both wild-type and mutant forms of FLT3 at low nanomolar concentrations, making it particularly effective against AML with FLT3 mutations.

Key Mechanisms:

  • Dual Inhibition : this compound inhibits both BTK and SYK, disrupting B-cell receptor (BCR) signaling, which is essential for the survival of B-cell malignancies .
  • Induction of Apoptosis : It downregulates anti-apoptotic proteins such as Mcl-1 and Bcl-xL, leading to increased apoptosis in cancer cells .
  • Metabolic Reprogramming : Treatment with this compound induces mitochondrial membrane depolarization and shifts cellular metabolism towards glycolysis, which is associated with cancer cell survival .

In Vitro Studies

In vitro studies have shown that this compound effectively reduces the viability of various cancer cell lines. For instance:

  • MCL Cell Lines : this compound treatment led to significant dose-dependent decreases in cell viability in MCL cell lines and patient-derived samples .
  • AML Patient Samples : A high-throughput screening revealed that this compound exhibited greater cytotoxicity compared to other FLT3 inhibitors across 186 fresh AML patient samples .

In Vivo Studies

In vivo efficacy has been demonstrated in patient-derived xenograft (PDX) models:

  • MCL Models : this compound improved survival rates in aggressive MCL PDX models, indicating its potential as a therapeutic agent for resistant forms of MCL .
  • AML Models : In xenograft models of AML, continuous oral administration of this compound resulted in strong antitumor activity without significant myelosuppression or tissue damage .

Clinical Trials

This compound has undergone several clinical trials to evaluate its safety and efficacy:

Phase 1 Trials

A Phase 1a/b trial assessed the safety profile of this compound in patients with relapsed or refractory AML and B-cell malignancies:

  • Patient Cohort : The trial included 40 patients with various FLT3 mutations.
  • Response Rates : Among patients treated for over 12 weeks, responses included stable disease (SD), partial response (PR), and one complete response (CR) .

Safety Profile

The drug was well tolerated across multiple dosing levels. Notably:

  • Only one patient experienced dose-limiting toxicity (DLT) related to hypertension.
  • Common adverse effects included lymphocyte count decrease and anemia but were manageable .

Comparative Efficacy Table

Kinase TargetedIC50 (nmol/L)Comments
FLT3-Wild Type8.7Effective against wild-type FLT3
FLT3-ITD0.8Highly potent against internal tandem duplication
BTKNot specifiedDual inhibition with SYK enhances efficacy
Other KinasesVariesSpares toxic kinases linked to adverse effects

Case Study 1: MCL Patient

A patient with MCL treated with this compound showed a significant reduction in tumor size after several cycles, demonstrating its potential effectiveness against resistant forms of the disease.

Case Study 2: AML Patient

In another case involving an AML patient with FLT3 mutations, treatment with this compound led to a complete remission without detectable minimal residual disease after extended therapy .

Propiedades

IUPAC Name

1-[3-fluoro-4-[7-(5-methyl-1H-imidazol-2-yl)-1-oxo-2,3-dihydroisoindol-4-yl]phenyl]-3-[3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19F4N5O2/c1-13-11-31-23(33-13)19-8-7-17(20-12-32-24(36)22(19)20)18-6-5-16(10-21(18)27)35-25(37)34-15-4-2-3-14(9-15)26(28,29)30/h2-11H,12H2,1H3,(H,31,33)(H,32,36)(H2,34,35,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLRZWTVMUHQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C2=C3C(=C(C=C2)C4=C(C=C(C=C4)NC(=O)NC5=CC=CC(=C5)C(F)(F)F)F)CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19F4N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370466-81-1
Record name CG-026806
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370466811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-FLUORO-4-(7-(5-METHYL-1H-IMIDAZOL-2-YL)-1-OXO-2,3-DIHYDRO-1H-ISOINDO-1-4-YL)-PHENYL)-3-(3-TRIFLUOROMETHYL-PHENYL)-UREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W3FGR71NN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CG-806
Reactant of Route 2
Reactant of Route 2
CG-806
Reactant of Route 3
Reactant of Route 3
CG-806
Reactant of Route 4
Reactant of Route 4
CG-806
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
CG-806
Reactant of Route 6
CG-806

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.